molecular formula C11H15F3N4O B14151967 (1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxybutanimidamide CAS No. 1006319-24-9

(1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxybutanimidamide

Cat. No.: B14151967
CAS No.: 1006319-24-9
M. Wt: 276.26 g/mol
InChI Key: QORIZVNVFIAOOP-UHFFFAOYSA-N
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Description

(1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the trifluoromethyl group, and the final coupling with the hydroxybutanimidamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity (1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include modulation of signaling cascades and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **(1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide shares structural similarities with other pyrazole-based compounds, such as (1Z)-3-[5-cyclopropyl-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide and (1Z)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide.

Uniqueness

The uniqueness of (1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds.

Properties

CAS No.

1006319-24-9

Molecular Formula

C11H15F3N4O

Molecular Weight

276.26 g/mol

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N'-hydroxybutanimidamide

InChI

InChI=1S/C11H15F3N4O/c1-6(4-10(15)17-19)18-8(7-2-3-7)5-9(16-18)11(12,13)14/h5-7,19H,2-4H2,1H3,(H2,15,17)

InChI Key

QORIZVNVFIAOOP-UHFFFAOYSA-N

Isomeric SMILES

CC(C/C(=N/O)/N)N1C(=CC(=N1)C(F)(F)F)C2CC2

Canonical SMILES

CC(CC(=NO)N)N1C(=CC(=N1)C(F)(F)F)C2CC2

Origin of Product

United States

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